Gidazepam

Catalog No.
S528874
CAS No.
129186-29-4
M.F
C17H15BrN4O2
M. Wt
387.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gidazepam

CAS Number

129186-29-4

Product Name

Gidazepam

IUPAC Name

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

InChI

InChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23)

InChI Key

XLGCMZLSEXRBSG-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN

Solubility

Soluble in DMSO

Synonyms

(1-hydrazinocarbonyl)-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepine-2-one, gidazepam

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN

Description

The exact mass of the compound Gidazepam is 386.0378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gidazepam, also known as hydazepam or hidazepam, is an atypical benzodiazepine derivative developed in the Soviet Union. It is classified as a selectively anxiolytic benzodiazepine, primarily used for its anxiolytic (anxiety-reducing) properties. Unlike many other benzodiazepines, gidazepam exhibits a unique pharmacological profile, combining anxiolytic effects with activating and antidepressant characteristics. This compound is particularly noted for its minimal hypnotic effects and low impact on motor coordination, making it suitable for daytime use in managing anxiety and stress-related disorders .

The chemical formula of gidazepam is C17H15BrN4O2C_{17}H_{15}BrN_{4}O_{2}, and it has a molar mass of approximately 387.237 g/mol. Its structure features a bromine atom substitution at the 7-position of the benzodiazepine core, which contributes to its distinct biological activity and receptor affinity .

Gidazepam acts as a prodrug that is metabolized into its active metabolite, desalkylgidazepam (also known as bromo-nordazepam). The metabolic pathway primarily involves dealkylation processes facilitated by hepatic enzymes, particularly cytochrome P450 isoforms such as CYP2D6 and CYP3A4 in humans, while CYP2C19 may play a role in animal models . The half-life of gidazepam is notably long, averaging around 87 hours, which affects the onset and duration of its anxiolytic effects .

The biological activity of gidazepam is primarily mediated through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptors. Gidazepam exhibits a higher affinity for translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, compared to central nervous system benzodiazepine receptors. This unique binding profile differentiates gidazepam from traditional benzodiazepines, which predominantly target GABA-A receptors .

In terms of pharmacodynamics, gidazepam's anxiolytic effects may take several hours to manifest due to its slow metabolism and the gradual accumulation of its active metabolite in the bloodstream .

Gidazepam can be synthesized through various chemical methods typical for benzodiazepine derivatives. The synthesis generally involves:

  • Formation of the Benzodiazepine Core: This step typically includes cyclization reactions involving appropriate precursors that yield the 1,4-benzodiazepine structure.
  • Bromination: A bromination reaction introduces the bromine atom at the 7-position of the benzodiazepine core.
  • Hydrazinocarbonyl Methyl Group Introduction: This step involves attaching a hydrazinocarbonyl methyl group to complete the structure.

The detailed synthetic pathways are often proprietary and may vary depending on specific laboratory practices or commercial production methods.

Gidazepam is primarily utilized in clinical settings for treating anxiety disorders, including generalized anxiety disorder and panic disorder. Its unique properties allow it to alleviate psychic and somatic symptoms associated with anxiety without significant sedative effects. Additionally, it has been employed in managing certain cardiovascular disorders due to its anxiolytic effects . Gidazepam is available in tablet form with dosages typically ranging from 0.02 g to 0.05 g.

Interaction studies involving gidazepam have highlighted its differential interactions with other benzodiazepines and psychoactive substances. Research indicates that gidazepam may share similar discriminative stimulus properties with compounds like phenazepam but exhibits distinct pharmacological effects due to its unique receptor binding profile . Moreover, studies suggest that gidazepam's interactions with neurotransmitter systems extend beyond GABAergic pathways, implicating potential involvement with serotonin receptors and other neurochemical systems .

Several compounds exhibit similarities to gidazepam in terms of structure and pharmacological effects. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
PhenazepamA widely used benzodiazepine derivativeKnown for strong anxiolytic and sedative effects; used in various medical conditions
CinazepamSimilar core structureExhibits both anxiolytic and muscle relaxant properties; used for anxiety and insomnia
CloxazolamContains a 7-chloro substitutionCombines anxiolytic effects with mild sedative properties; often used for anxiety disorders

Gidazepam's uniqueness lies in its selective action on TSPO compared to other benzodiazepines that primarily target GABA-A receptors, allowing for a different therapeutic profile that minimizes sedation while providing effective anxiety relief.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

386.03784 g/mol

Monoisotopic Mass

386.03784 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XMJ87I93Y9

MeSH Pharmacological Classification

Anticonvulsants

Other CAS

129186-29-4

Wikipedia

Gidazepam

Dates

Modify: 2023-07-15
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8: Morozov IS, Korotkov BI, Zhirnov EN, Petrov VI, Neznamov GG. [Effect of gidazepam on the motivational component of operator activity]. Eksp Klin Farmakol. 2001 May-Jun;64(3):22-5. Russian. PubMed PMID: 11558432.
9: Seredenin SB, Badyshtov BA, Neznamov GG, Kolotilinskaia NV, Makhnycheva AL, Nadorov SA. [Is it possible to predict individual stress resistance by evaluating low dose benzodiazepine effect in modeled emotional stress]. Eksp Klin Farmakol. 2001 Mar-Apr;64(2):3-10. Russian. PubMed PMID: 11548443.
10: Pisarev VV, Miagkova MA, Briun EA, Koporov SG, Eremin SA, Trubacheva ZhN, Abramenko TV. [Chemiluminescent immunoenzyme method for determining gidazepam]. Sud Med Ekspert. 2001 Mar-Apr;44(2):43-6. Russian. PubMed PMID: 11547408.
11: Kalinina TS, Garibova TL, Voronina TA. Discriminative effects of phenazepam and gidazepam in rats: comparison with other GABA-related drugs. Pharmacol Biochem Behav. 1999 Oct;64(2):397-401. PubMed PMID: 10515320.
12: Zhuk OV, Zinkovski VG, Golovenko NY, Stankevich EA, Totrova MY. Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites. Exp Toxicol Pathol. 1999 Jul;51(4-5):451-4. PubMed PMID: 10445415.
13: Karaseva TL, Belikova MV, Pavlovskiĭ VI, Andronati KS, Kabanova TA. [In vitro effect of 1,2-dihydro-3H-1,4-benzodiazepine-2-one derivatives on the platelet aggregation and lipid peroxidation in rats]. Ukr Biokhim Zh (1978). 1998 Sep-Oct;70(5):81-5. Russian. PubMed PMID: 10445265.
14: Morozov IS, Barchukov VG, Riabichenko VV, Neznamov GG, Zhirnov EN. [The effect of gidazepam on the activity of the sympatho-adrenal system in operators working under the usual and complicated conditions]. Eksp Klin Farmakol. 1998 Sep-Oct;61(5):6-9. Russian. PubMed PMID: 9854622.
15: Lapitskaia AS, Kudrin VS, Blednov IuA. [The effect of gidazepam on the level of monoamines in the brain of BALB/c mice]. Eksp Klin Farmakol. 1998 Jul-Aug;61(4):12-3. Russian. PubMed PMID: 9783099.
16: Morozov IS, Barchukov VG, Neznamov GG. [The effect of gidazepam on the cardiovascular system function in patients with neurotic reactions and in healthy subjects under aggravated conditions]. Eksp Klin Farmakol. 1998 Jan-Feb;61(1):30-2. Russian. PubMed PMID: 9575408.
17: Blednov IuA, Kosach IV, Seredenin SB. [The effect of 1,4-benzodiazepine derivatives on 35S-tert-butylbicyclophosphorothionate binding in the brain of inbred mice with differing emotional stress reactions]. Eksp Klin Farmakol. 1997 Jul-Aug;60(4):3-6. Russian. PubMed PMID: 9376753.
18: Neznamov GG, Morozov IS, Barchukov VG, Teleshova ES, Siuniakov SA, Zhirov EN, Tkachev AE, Belyĭ IuN, Kolotilinskaia NV, Safarova TP, Barannikov AS, Chernyĭ AV, Shestopalov SS. [The therapeutic efficacy and the effect of gidazepam and fenazepam on the psychophysiological status and on the performance of operators with mental disorders at a neurotic level]. Eksp Klin Farmakol. 1997 Jul-Aug;60(4):17-21. Russian. PubMed PMID: 9376749.
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